1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda*6*-thiophen-3-ol
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Overview
Description
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol is an organic compound with the molecular formula C12H17NO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol typically involves the reaction of tetrahydrothiophene with phenethylamine under controlled conditions. The reaction is carried out in the presence of oxidizing agents to introduce the dioxo functionality. The process requires precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The phenethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dioxo groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-one : A structurally similar compound with different functional groups.
- 4-Phenethylamino-tetrahydrothiophene : Lacks the dioxo functionality but shares the core structure.
Uniqueness
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol is unique due to its combination of dioxo and phenethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol is a synthetic compound with a unique structure featuring a dioxo group and a tetrahydrothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other biological systems. The combination of functional groups such as phenethylamine and thiophenol suggests diverse biological activities.
- Molecular Formula : C12H17N O3S
- Molecular Weight : 253.34 g/mol
- CAS Number : 347364-75-4
The biological activity of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol can be attributed to its ability to interact with various biological targets through mechanisms such as:
- Nucleophilic Addition : The dioxo moiety can participate in nucleophilic addition reactions, which may influence cellular processes.
- Oxidation-Reduction Reactions : The thiol group can engage in redox reactions, potentially affecting oxidative stress pathways.
- Aromatic Substitution Reactions : The phenethylamine component may undergo typical aromatic substitution reactions, contributing to its biological effects.
Anticancer Activity
Recent studies have demonstrated the cytotoxic potential of compounds structurally similar to 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol. For instance, compounds based on β-aryl-β-mercapto ketones exhibited significant cytotoxicity against MCF-7 breast cancer cells, surpassing the effects of established drugs like Tamoxifen . This class of compounds has shown promise in inducing apoptosis in cancer cells, suggesting that 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol may also possess similar properties.
Antioxidant Activity
Compounds containing thiol groups are known for their antioxidant properties. The presence of the tetrahydrothiophene moiety in 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol may enhance its ability to scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets. These studies typically involve:
- Molecular Docking : Predicting binding affinities with various receptors.
- Cell Viability Assays : Evaluating the cytotoxic effects on different cell lines.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
Properties
IUPAC Name |
1,1-dioxo-4-(2-phenylethylamino)thiolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12-9-17(15,16)8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXCYZDDEDMKGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383110 |
Source
|
Record name | BAS 03013070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347364-75-4 |
Source
|
Record name | BAS 03013070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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